Cas no 330-15-4 (4-(Trifluoromethylthio)benzamide)
4-(Trifluoromethylthio)benzamide Chemical and Physical Properties
Names and Identifiers
-
- Benzamide,4-[(trifluoromethyl)thio]-
- 4-(trifluoromethylsulfanyl)benzamide
- 4-[(TRIFLUOROMETHYL)THIO]BENZAMIDE
- 4-Trifluormethylmercapto-benzoesaeure-amid
- 4-trifluoromethylsulfanyl-benzoic acid amide
- SB76782
- 4-(Trifluoromethylthio)benzamide, 97%
- 4-(Trifluoromethylthio)benzamide
- SR-01000043857-1
- ILYWYSLTZOUSID-UHFFFAOYSA-N
- J-018976
- AKOS001052924
- 4-(TRIFLUOROMETHYLTHIO)BENZAMIDE 97
- DTXSID20368593
- PS-6589
- 2O8
- Z56920159
- MFCD02689728
- 330-15-4
- 4-((Trifluoromethyl)thio)benzamide
- 4-[(trifluoromethyl)sulfanyl]benzamide
- CS-0204554
- SR-01000043857
- 4-trifluoromethylthio benzyl amide
- SCHEMBL2541283
- Q27453145
-
- MDL: MFCD02689728
- Inchi: 1S/C8H6F3NOS/c9-8(10,11)14-6-3-1-5(2-4-6)7(12)13/h1-4H,(H2,12,13)
- InChI Key: ILYWYSLTZOUSID-UHFFFAOYSA-N
- SMILES: S(C(F)(F)F)C1C=CC(C(N)=O)=CC=1
Computed Properties
- Exact Mass: 221.01200
- Monoisotopic Mass: 221.01221947g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 211
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: nothing
- Topological Polar Surface Area: 68.4Ų
Experimental Properties
- Color/Form: Not determined
- Density: 1.44
- Melting Point: 126-130 °C(lit.)
- Boiling Point: 238.4°C at 760 mmHg
- Flash Point: 98°C
- Refractive Index: 1.539
- PSA: 68.39000
- LogP: 3.09770
- Solubility: Not determined
4-(Trifluoromethylthio)benzamide Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
4-(Trifluoromethylthio)benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | PC4019-1g |
4-[(Trifluoromethyl)thio]benzamide |
330-15-4 | 1g |
£26.00 | 2024-05-25 | ||
| abcr | AB231227-1 g |
4-[(Trifluoromethyl)thio]benzamide; . |
330-15-4 | 1g |
€84.50 | 2022-09-01 | ||
| TRC | T220460-50mg |
4-(Trifluoromethylthio)benzamide |
330-15-4 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | T220460-100mg |
4-(Trifluoromethylthio)benzamide |
330-15-4 | 100mg |
$ 80.00 | 2022-06-03 | ||
| abcr | AB231227-1g |
4-[(Trifluoromethyl)thio]benzamide; . |
330-15-4 | 1g |
€86.30 | 2024-04-17 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1275224-5g |
4-(TrifluoroMethylthio)benzaMide |
330-15-4 | 97% | 5g |
¥1070.00 | 2024-05-19 | |
| Ambeed | A658511-5g |
4-((Trifluoromethyl)thio)benzamide |
330-15-4 | 97% | 5g |
$124.0 | 2024-04-20 | |
| 1PlusChem | 1P003KSV-1g |
4-(Trifluoromethylthio)benzamide |
330-15-4 | 95% | 1g |
$100.00 | 2025-02-20 | |
| A2B Chem LLC | AB66127-1g |
4-[(Trifluoromethyl)thio]benzamide |
330-15-4 | 1g |
$78.00 | 2024-04-20 |
4-(Trifluoromethylthio)benzamide Related Literature
-
Mengmeng Jia,Heng Zhang,Yongjia Lin,Dimei Chen,Yanmei Chen,Yuanzhi Xia Org. Biomol. Chem. 2018 16 3615
-
2. Studies in Werner clathrates. Part 4. Structures of tetrakis(4-ethylpyridine)di-isothiocyanatonickel(II) and its clathrates with p-, m-, and o-xylene, carbon disulphide, and carbon tetrachlorideMadeleine H. Moore,Luigi R. Nassimbeni,Margaret L. Niven J. Chem. Soc. Dalton Trans. 1987 2125
Additional information on 4-(Trifluoromethylthio)benzamide
Recent Advances in the Study of 4-(Trifluoromethylthio)benzamide (CAS: 330-15-4)
4-(Trifluoromethylthio)benzamide (CAS: 330-15-4) is a compound of significant interest in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have focused on its synthesis, biological activity, and mechanism of action, providing valuable insights for drug development and disease treatment.
A study published in the Journal of Medicinal Chemistry (2023) explored the synthesis of 4-(Trifluoromethylthio)benzamide derivatives and their inhibitory effects on specific enzymes involved in inflammatory pathways. The researchers employed a combination of computational modeling and in vitro assays to identify the most potent derivatives, with IC50 values in the nanomolar range. This study highlights the potential of this compound as a lead structure for developing novel anti-inflammatory agents.
Another recent investigation, detailed in Bioorganic & Medicinal Chemistry Letters (2024), examined the antimicrobial properties of 4-(Trifluoromethylthio)benzamide. The compound demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains. The study also elucidated the compound's mechanism of action, which involves disruption of bacterial cell membrane integrity. These findings suggest its potential as a scaffold for designing new antibiotics to combat antimicrobial resistance.
In addition to its biological activities, the pharmacokinetic properties of 4-(Trifluoromethylthio)benzamide have been a focus of recent research. A 2023 study in Drug Metabolism and Disposition reported on the compound's metabolic stability and bioavailability in rodent models. The results indicated favorable absorption and distribution profiles, with minimal hepatic clearance, making it a promising candidate for further preclinical development.
Ongoing research is also exploring the potential of 4-(Trifluoromethylthio)benzamide in oncology. Preliminary data from a 2024 study in Molecular Cancer Therapeutics suggest that the compound may exhibit selective cytotoxicity against certain cancer cell lines, particularly those with overexpression of specific molecular targets. Further investigations are underway to validate these findings and explore the underlying molecular mechanisms.
In conclusion, recent studies on 4-(Trifluoromethylthio)benzamide (CAS: 330-15-4) have expanded our understanding of its therapeutic potential across multiple disease areas. Its versatile chemical structure and promising biological activities make it a valuable compound for future drug discovery efforts. Continued research is expected to uncover additional applications and optimize its pharmacological properties for clinical translation.
330-15-4 (4-(Trifluoromethylthio)benzamide) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)